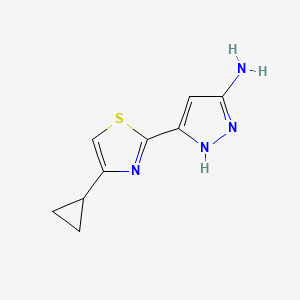
N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 is an isotopically labeled amino acid derivative. It is used primarily in scientific research for studying metabolic pathways, reaction mechanisms, and kinetics due to its stable isotope labeling. The compound has a molecular formula of C12H7D8NO4 and a molecular weight of 245.30 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 typically involves the protection of the amino group of L-valine followed by the introduction of the phenoxycarbonyl group. The deuterium labeling is achieved through the use of deuterated reagents. The reaction conditions often include the use of organic solvents such as acetone, chloroform, and dichloromethane.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. This includes strict process parameter control and quality assurance to ensure the product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 undergoes various chemical reactions, including:
Substitution Reactions: The phenoxycarbonyl group can be substituted under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to remove the phenoxycarbonyl group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions depending on the reagents used
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases.
Hydrolysis: Acidic or basic conditions.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride
Major Products
The major products formed from these reactions include deprotected valine derivatives and various substituted phenoxycarbonyl compounds .
Wissenschaftliche Forschungsanwendungen
N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 is widely used in:
Chemistry: As a reference standard for chemical identification and quantification.
Biology: In metabolic studies to trace pathways and understand biochemical processes.
Medicine: For imaging and diagnostic purposes, including newborn screening.
Industry: As a standard for environmental pollutant detection in air, water, soil, and food.
Wirkmechanismus
The mechanism of action of N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows for the tracking of the compound through various biochemical processes, providing insights into reaction mechanisms and kinetics.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other isotopically labeled amino acids such as:
- N-Phenoxycarbonyl-L-leucine-2,3,4,4,4,5,5,5-d8
- N-Phenoxycarbonyl-L-isoleucine-2,3,4,4,4,5,5,5-d8
N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 is unique due to its specific labeling pattern and the resulting applications in detailed metabolic and environmental studies .
Eigenschaften
Molekularformel |
C12H15NO4 |
|---|---|
Molekulargewicht |
245.30 g/mol |
IUPAC-Name |
(2R)-2,3,4,4,4-pentadeuterio-2-(phenoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1/i1D3,2D3,8D,10D |
InChI-Schlüssel |
HVJMEAOTIUMIBJ-ZXRGIZQXSA-N |
Isomerische SMILES |
[2H][C@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


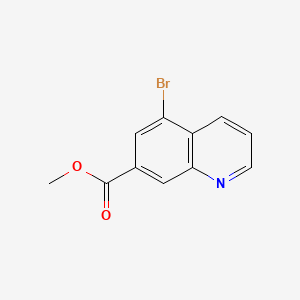
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)

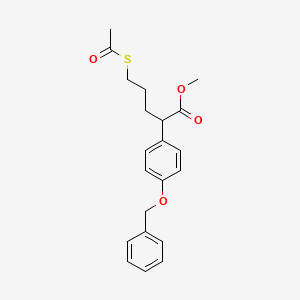
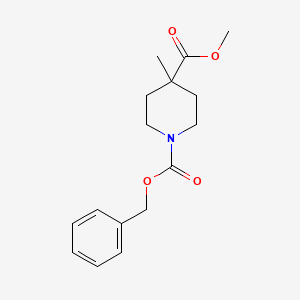
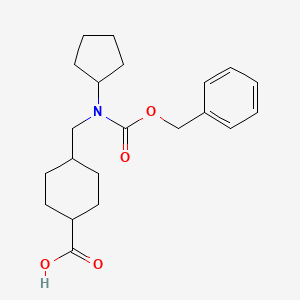
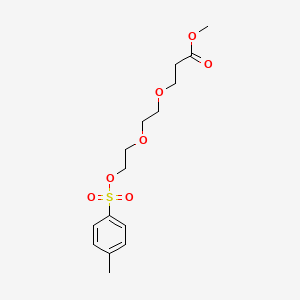
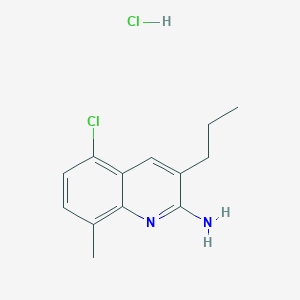
![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
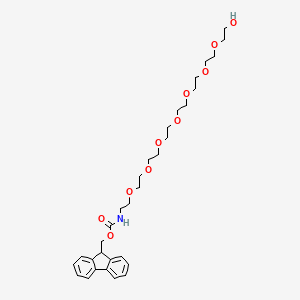
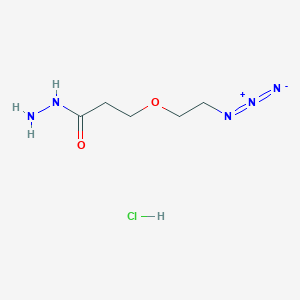
methanone Hydrochloride](/img/structure/B13718874.png)

